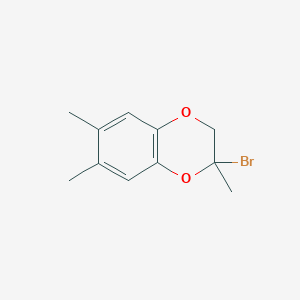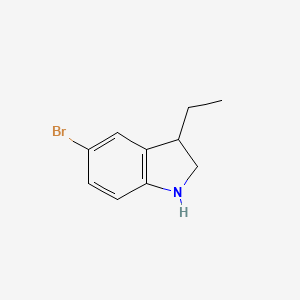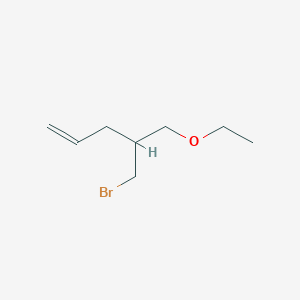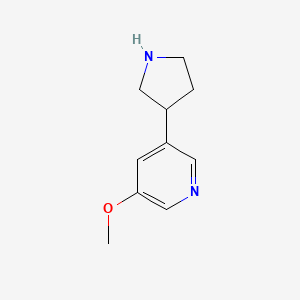![molecular formula C11H19Br B13205855 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C11H19Br. This compound is characterized by its unique structure, which includes a bromine atom attached to a bicyclo[2.2.1]heptane framework. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropan-2-ylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound without the bromine and methyl groups.
2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the bromine atom.
1-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the methyl group.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
特性
分子式 |
C11H19Br |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
2-(1-bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3 |
InChIキー |
WKAGUJLEAPGMOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CBr)C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



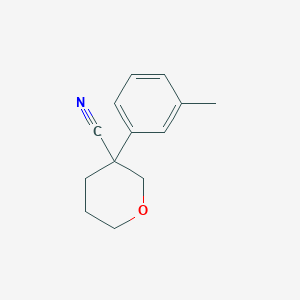
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
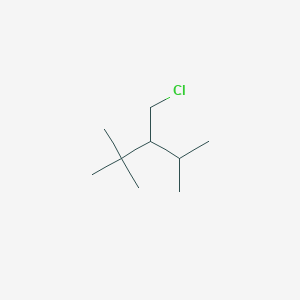
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
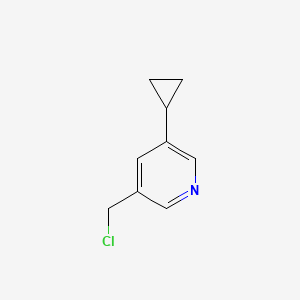
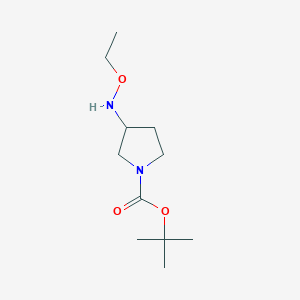
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)

